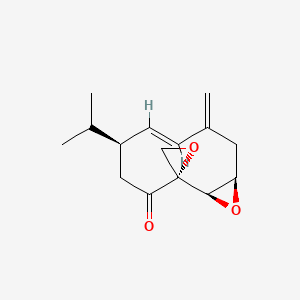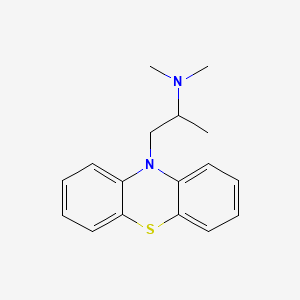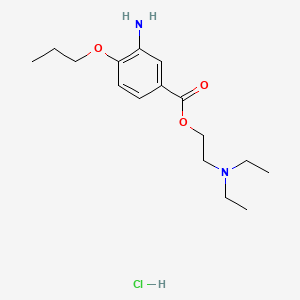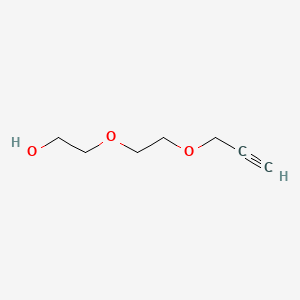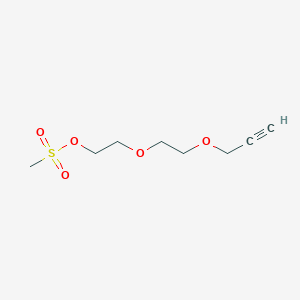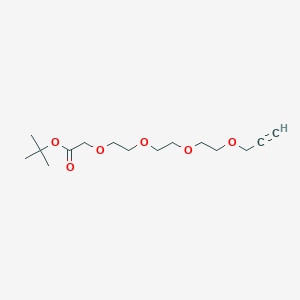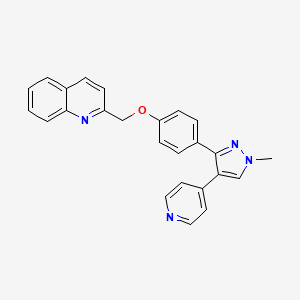
Mardepodect
Overview
Description
Mardepodect, also known by its developmental code name PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia. It acts as a phosphodiesterase inhibitor selective for the PDE 10A subtype. The PDE 10A enzyme is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. This enzyme is crucial in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .
Mechanism of Action
Target of Action
Mardepodect, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle . It plays a crucial role in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .
Mode of Action
this compound acts by inhibiting the PDE10A enzyme . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in cellular signaling pathways . The increase in these cyclic nucleotides can modulate the activity of dopamine-sensitive medium spiny neurons .
Biochemical Pathways
The inhibition of PDE10A by this compound affects the cAMP and cGMP signaling pathways . These pathways play key roles in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating these pathways, this compound can influence the activity of dopamine-sensitive neurons and potentially exert antipsychotic effects .
Pharmacokinetics
It is known that this compound is orally active and can cross the blood-brain barrier , which is crucial for its activity in the brain.
Result of Action
The primary result of this compound’s action is the modulation of dopamine-sensitive medium spiny neurons in the striatum . This modulation can potentially lead to antipsychotic effects.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier allows it to act directly in the brain environment . .
Biochemical Analysis
Biochemical Properties
Mardepodect interacts with the PDE10A enzyme, which is primarily expressed in the brain, mostly in the striatum, nucleus accumbens, and olfactory tubercle . This enzyme is thought to be particularly important in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum .
Cellular Effects
This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PDE10A enzyme . This inhibition is selective, with this compound showing more than 1000-fold selectivity over other phosphodiesterases .
Temporal Effects in Laboratory Settings
This compound has been studied in both in vitro and in vivo settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mardepodect involves the formation of a quinoline derivative. The key steps include the reaction of 2-chloroquinoline with 4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenol under basic conditions to form the desired product. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent ratios, and reaction times. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Mardepodect undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The phenylpyrazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated phenylpyrazole derivatives.
Scientific Research Applications
Mardepodect has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on neuronal signaling pathways and neurotransmitter regulation.
Medicine: Explored as a treatment for schizophrenia and Huntington’s disease due to its selective inhibition of PDE 10A.
Comparison with Similar Compounds
Papaverine: An older PDE 10A inhibitor known to produce antipsychotic effects in animal models.
Regorafenib: A multi-kinase inhibitor also studied for its effects on glioblastoma cells.
Flmodafinil: An atypical dopamine reuptake inhibitor with potential cognitive-enhancing properties.
Uniqueness: Mardepodect is unique due to its high selectivity for the PDE 10A subtype, which is primarily expressed in the brain. This selectivity allows for targeted modulation of neuronal signaling pathways with potentially fewer side effects compared to less selective inhibitors. Additionally, this compound’s ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .
Properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mardepodect [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mardepodect | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



